Cas no 2228151-31-1 (3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol)

3-2-Chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol is a specialized organic compound featuring a chloro-substituted phenyl ring with an isopropylthioether moiety and a terminal hydroxyl group. This structure imparts unique reactivity and potential utility as an intermediate in synthetic chemistry, particularly in the development of agrochemicals or pharmaceuticals. The chloro and thioether groups enhance electrophilic properties, facilitating further functionalization, while the hydroxyl group offers a handle for derivatization. Its balanced lipophilicity and steric profile may improve solubility and stability in formulation processes. The compound’s modular design allows for tailored modifications, making it a versatile building block for targeted synthesis applications.
3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol structure
2228151-31-1 structure
商品名:3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol
CAS番号:2228151-31-1
MF:C12H17ClOS
メガワット:244.780781507492
CID:5804388
PubChem ID:165782836

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol
    • 2228151-31-1
    • 3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
    • EN300-1991633
    • インチ: 1S/C12H17ClOS/c1-9(2)15-12-7-3-6-11(13)10(12)5-4-8-14/h3,6-7,9,14H,4-5,8H2,1-2H3
    • InChIKey: YGQYYRDYFOWAKL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1CCCO)SC(C)C

計算された属性

  • せいみつぶんしりょう: 244.0688640g/mol
  • どういたいしつりょう: 244.0688640g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 45.5Ų

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1991633-1.0g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
1g
$928.0 2023-05-31
Enamine
EN300-1991633-5g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
5g
$2692.0 2023-09-16
Enamine
EN300-1991633-2.5g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
2.5g
$1819.0 2023-09-16
Enamine
EN300-1991633-0.25g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
0.25g
$855.0 2023-09-16
Enamine
EN300-1991633-1g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
1g
$928.0 2023-09-16
Enamine
EN300-1991633-10.0g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
10g
$3992.0 2023-05-31
Enamine
EN300-1991633-0.1g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
0.1g
$817.0 2023-09-16
Enamine
EN300-1991633-5.0g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
5g
$2692.0 2023-05-31
Enamine
EN300-1991633-0.05g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
0.05g
$780.0 2023-09-16
Enamine
EN300-1991633-0.5g
3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol
2228151-31-1
0.5g
$891.0 2023-09-16

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol 関連文献

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-olに関する追加情報

Introduction to 3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol (CAS No. 2228151-31-1)

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol (CAS No. 2228151-31-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, combines a chloro-substituted phenyl ring with a propan-2-ylsulfanyl side chain, linked to a propan-1-ol moiety. The presence of these functional groups not only makes it an intriguing subject for synthetic chemists but also opens up possibilities for its application in drug discovery and medicinal chemistry.

The chloro group on the phenyl ring and the propan-2-ylsulfanyl substituent contribute to the compound's reactivity and potential biological activity. Such structural features are often exploited in the design of novel therapeutic agents, where specific interactions with biological targets can be modulated by tuning these functional groups. The propan-1-ol moiety at the end of the molecule introduces a hydroxyl group, which can participate in hydrogen bonding and other polar interactions, further enhancing its pharmacological profile.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The structural framework of 3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol aligns well with this trend, as it possesses multiple sites for chemical modification and functionalization. This flexibility allows medicinal chemists to explore diverse chemical libraries and optimize lead compounds for therapeutic efficacy.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical biological catalysts that play a pivotal role in numerous metabolic pathways. By designing molecules that interact with specific enzymatic targets, researchers can develop drugs that either enhance or inhibit these pathways, thereby treating a wide range of diseases. The chloro and propan-2-ylsulfanyl groups on 3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol are particularly interesting from this perspective, as they can serve as anchor points for binding to enzyme active sites.

Recent advancements in computational chemistry have further enhanced the ability to predict the biological activity of such compounds. Molecular docking studies, combined with quantum mechanical calculations, have allowed researchers to model how 3-chloro-substituted phenylpropanols, including our target compound, might interact with biological targets such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders. These computational approaches have accelerated the discovery process by allowing virtual screening of large libraries of compounds before experimental synthesis.

The synthesis of 3-chloro-substituted phenylpropanols presents unique challenges due to the need for precise functional group control. Traditional synthetic routes often involve multi-step sequences that require careful optimization to avoid unwanted side reactions. However, recent methodologies have emerged that offer more streamlined approaches to constructing these complex molecules. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the way aromatic rings are functionalized, enabling the introduction of various substituents with high selectivity and yield.

The propan-lcohol moiety in our compound is particularly noteworthy, as it can be used to introduce solubility-enhancing properties or to facilitate further derivatization into more complex structures. In drug discovery, solubility is a critical factor that influences both pharmacokinetics and bioavailability. By incorporating an alcohol group at an appropriate position on the molecular scaffold, researchers can improve solubility while maintaining or enhancing biological activity.

Another area where this compound shows promise is in the development of probes for biochemical assays. Small-molecule probes are essential tools for studying enzyme mechanisms and identifying new drug targets. The unique structural features of 3-chloro-substituted phenylpropanols, such as those present in our target molecule, make them ideal candidates for designing selective probes that can interact with specific enzymes or receptors.

The role of sulfanyl groups in medicinal chemistry cannot be overstated. Sulfanyl-containing compounds often exhibit enhanced bioactivity due to their ability to form hydrogen bonds and participate in polar interactions with biological targets. The propan-lcohol sulfanyl group in our compound is no exception; it provides a versatile handle for further chemical manipulation while contributing to the overall pharmacological properties of the molecule.

In conclusion,3-chloro-substituted phenylpropanols, including 3-chloro-l-propanolsulfanylphenyl-l-propanol (CAS No: 2228151 31 1) , represent a fascinating class of compounds with significant potential in pharmaceutical research and drug development. Their unique structural features make them valuable tools for modulating enzyme activity and designing novel therapeutic agents. As synthetic methodologies continue to evolve and computational techniques become more sophisticated, the future looks bright for harnessing these molecules' full potential in addressing some of humanity's most pressing health challenges.

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